molecular formula C8H8N2O2 B1368984 5-cyano-1-methyl-1H-pyrrole-2-acetic acid CAS No. 71290-65-8

5-cyano-1-methyl-1H-pyrrole-2-acetic acid

Cat. No.: B1368984
CAS No.: 71290-65-8
M. Wt: 164.16 g/mol
InChI Key: APMOBEWQZBWHBO-UHFFFAOYSA-N
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Description

5-cyano-1-methyl-1H-pyrrole-2-acetic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-cyano-1-methylpyrrol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-10-6(4-8(11)12)2-3-7(10)5-9/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMOBEWQZBWHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574592
Record name (5-Cyano-1-methyl-1H-pyrrol-2-yl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80574592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71290-65-8
Record name (5-Cyano-1-methyl-1H-pyrrol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Cyano 1 Methyl 1h Pyrrole 2 Acetic Acid and Analogs

Classical and Established Synthetic Approaches to Pyrrole-2-acetic Acid Derivatives

Traditional methods for constructing the pyrrole (B145914) core and introducing the necessary functional groups have been the bedrock of heterocyclic chemistry for over a century. These approaches, while sometimes requiring harsh conditions, are well-understood and widely applied.

Multi-step Organic Synthesis Protocols

The construction of complex molecules like 5-cyano-1-methyl-1H-pyrrole-2-acetic acid typically involves a sequence of reactions to build the heterocyclic core and then modify it with the desired substituents. A common strategy involves first synthesizing a stable pyrrole precursor, such as 1-methyl-1H-pyrrole-2-acetic acid, and then introducing additional functional groups.

A plausible multi-step pathway, adapted from the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Tolmetin, illustrates this classical approach. The synthesis of Tolmetin, [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, provides a template for accessing the 1-methyl-pyrrole-2-acetic acid core. google.com

A typical sequence could be:

Formation of the Acetic Acid Side Chain: N-methylpyrrole can be reacted with an acylating agent like ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to ester hydrolysis. google.com

Reduction: The keto group is reduced to a methylene (B1212753) group. A common method is the Wolff-Kishner reduction, using hydrazine (B178648) hydrate (B1144303) and a strong base at elevated temperatures to yield N-methylpyrrole-2-acetic acid. google.com

Functional Group Introduction: The final step would be the introduction of the cyano group at the 5-position of the pyrrole ring, a process detailed further in section 2.1.3.

Condensation and Cyclization Reactions for Pyrrole Ring Formation

The formation of the pyrrole ring itself is a cornerstone of these syntheses. Several named reactions have become standard protocols for creating substituted pyrroles from acyclic precursors. cdnsciencepub.com

Paal-Knorr Synthesis: This is one of the most direct methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine (like methylamine) under neutral or weakly acidic conditions. google.comprepchem.com The mechanism proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. prepchem.comresearchgate.net

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. The mechanism includes the formation of an enamine intermediate, which then attacks the α-haloketone, followed by cyclization and dehydration to yield the substituted pyrrole. organic-chemistry.org

Barton-Zard Reaction: This reaction provides a route to pyrroles by condensing a nitroalkene with an α-isocyanide under basic conditions. The mechanism involves a Michael-type addition, followed by a 5-endo-dig cyclization and elimination of the nitro group to form the aromatic ring. prepchem.comnist.gov

Clauson-Kaas Synthesis: This approach is particularly useful for synthesizing N-substituted pyrroles. It involves the acid-catalyzed reaction of a primary amine with 2,5-dialkoxytetrahydrofuran. researchgate.netfrontierspecialtychemicals.com The reaction proceeds through the ring-opening of the tetrahydrofuran (B95107) derivative to form a dialdehyde (B1249045) equivalent, which then condenses with the amine to form the pyrrole. frontierspecialtychemicals.com

These condensation and cyclization reactions offer versatile entries to a wide range of substituted pyrrole cores, which can then be further elaborated to the desired acetic acid derivatives.

Reaction Name Starting Materials Key Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Primary amine/AmmoniaDirect, often high-yielding, acid-catalyzed. google.comprepchem.com
Hantzsch Synthesis β-Ketoester, α-Haloketone, Primary amine/AmmoniaMulti-component reaction, builds highly functionalized pyrroles.
Barton-Zard Reaction Nitroalkene, α-IsocyanideBase-catalyzed, forms pyrrole via cyclization and elimination. prepchem.comnist.gov
Clauson-Kaas Synthesis 2,5-Dialkoxytetrahydrofuran, Primary amineExcellent for N-substituted pyrroles, acid-catalyzed. researchgate.netfrontierspecialtychemicals.com

Functional Group Introduction Strategies

Once the pyrrole ring is formed, strategic introduction of substituents is necessary. For this compound, the key step is the introduction of the cyano (-CN) group. Due to the electron-rich nature of the pyrrole ring, it is highly susceptible to electrophilic substitution, typically at the C2 or C5 positions.

A powerful reagent for the cyanation of activated aromatic rings like pyrrole is chlorosulfonyl isocyanate (CSI) . researchgate.net CSI reacts readily with N-methylpyrrole derivatives. The reaction proceeds through the formation of an N-chlorosulfonyl amide intermediate, which is then treated with a base like N,N-dimethylformamide (DMF) to eliminate the chlorosulfonyl group and form the nitrile. researchgate.net

This method is effective even on pyrrole rings that already contain electron-withdrawing groups. By carefully choosing the reaction conditions and the directing properties of existing substituents, selective cyanation can be achieved. For instance, starting with a pyrrole-2-carboxylate, CSI can direct cyanation to the 4- and 5-positions. researchgate.net This highlights the importance of synthetic planning to ensure the correct regiochemistry of the final product.

Contemporary Synthetic Innovations in Pyrrole Chemistry

Modern synthetic chemistry seeks to improve upon classical methods by developing more sustainable, efficient, and safer protocols. Innovations in photochemistry, electrochemistry, and heterogeneous catalysis are providing new avenues for the synthesis of pyrrole derivatives.

Photo- and Electrochemical Synthesis of Substituted Pyrroles

Photochemical and electrochemical methods offer green alternatives to traditional synthesis, often proceeding under mild conditions without the need for harsh reagents. prepchem.com These techniques utilize light or electrical current to generate highly reactive intermediates, enabling unique transformations.

Photochemical Synthesis: Visible-light photocatalysis has been successfully applied to construct polysubstituted pyrroles. One approach involves a three-component reaction of primary amines, β-dicarbonyl compounds, and carboxylic acids using a photocatalyst like benzophenone (B1666685), which acts as a hydrogen atom transfer agent. google.com Another strategy employs metal-free photocatalytic [3+2] annulation between vinyl azides and α-carbonyl alkenes to access the pyrrole core. google.com

Electrochemical Synthesis: Electrosynthesis provides a powerful, reagent-free method for oxidation and reduction, making it highly suitable for forming heterocyclic rings. Polysubstituted pyrroles can be synthesized via the electrochemical oxidative cyclization of enamines. google.com Another innovative electrochemical method is the one-pot, three-component reaction of β-dicarbonyl compounds, aldehydes, and amines, mediated by iodide ions, which proceeds through a radical addition pathway. google.com These electrochemical methods often occur in simple, undivided cells under constant current, showcasing their operational simplicity. google.com

Method Precursors Key Features & Conditions
Photochemical [3+2] Annulation Vinyl azides, α-Carbonyl alkenesMetal-free, visible light, organic dye photocatalyst. google.com
Photochemical 3-Component Reaction Primary amines, β-Dicarbonyls, Carboxylic acidsVisible light, benzophenone catalyst, solvent-free. google.com
Electrochemical Oxidative Cyclization EnaminesUndivided cell, NMP or acetonitrile (B52724) solvent. google.com
Electrochemical 3-Component Reaction β-Dicarbonyls, Aldehydes, AminesIodide-mediated, radical addition pathway. google.com

Heterogeneous Catalysis in Pyrrole Acetic Acid Derivative Synthesis

Heterogeneous catalysis is a cornerstone of green chemistry, utilizing solid-supported catalysts that can be easily separated from the reaction mixture and recycled. This simplifies purification, reduces waste, and often allows for milder reaction conditions.

A highly efficient, fully heterogeneous two-step protocol for synthesizing pyrrole-2-acetic acid derivatives has been developed. cdnsciencepub.comresearchgate.net

Step 1: Friedel-Crafts/Elimination: A pyrrole is reacted with a β-nitroacrylate. This step can be catalyzed by a solid acid catalyst like Amberlyst-15 , a sulfonic acid-functionalized polystyrene resin. tue.nl This catalyst is inexpensive, non-hazardous, and easily removed by filtration. prepchem.com The reaction proceeds via a one-pot Friedel-Crafts addition followed by elimination to yield a 2-pyrrolylacrylate derivative. researchgate.nettue.nl

Step 2: Heterogeneous Reduction: The intermediate acrylate (B77674) is then reduced to the corresponding pyrrole-2-acetic acid ester. This reduction is effectively carried out using a heterogeneous catalyst such as 10% Palladium on carbon (Pd/C) with ammonium (B1175870) formate (B1220265) as a hydrogen source. researchgate.net This catalytic transfer hydrogenation is clean and efficient.

Table of Heterogeneous Catalysis Data for Pyrrole-2-Acetic Acid Derivative Synthesis researchgate.net

Step Catalyst Reagents Conditions Product Type Typical Yield
1. Addition/Elimination Amberlyst-15Pyrrole, β-nitroacrylateMeCN, 50 °C2-Pyrrolylacrylate53-87%
2. Reduction 10% Pd/C2-Pyrrolylacrylate, Ammonium formateEthanol, 70 °CPyrrole-2-acetic acid ester70-95%

Green Chemistry Approaches for Pyrrole Functionalization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of complex molecules like this compound, this translates to the adoption of energy-efficient techniques, the use of safer solvents and reagents, and the development of catalytic processes that are both efficient and recyclable. The following sections explore several cutting-edge green methodologies that hold promise for the synthesis of functionalized pyrroles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.gov The direct interaction of microwave irradiation with polar molecules in the reaction mixture results in rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. berghof-instruments.com

The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been successfully adapted to microwave conditions. ajgreenchem.com Studies have shown that microwave irradiation can dramatically shorten the reaction times and improve the yields of polysubstituted pyrroles. researchgate.net For instance, the synthesis of various pyrroles via Paal-Knorr condensation starting from β-ketoesters has been achieved in 2 to 10 minutes at 120–150 °C in a microwave reactor, with yields ranging from 65 to 89%. ajgreenchem.com

While a direct microwave-assisted synthesis of this compound has not been explicitly reported, this technology could be applied to key steps in its synthesis. For example, the formation of the pyrrole core could be accelerated using microwave heating. Subsequently, functional group transformations, such as the introduction of the cyano and acetic acid moieties, could also benefit from the rapid and controlled heating provided by microwaves.

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Pyrrole Synthesis

FeatureMicrowave-Assisted SynthesisConventional Heating
Heating Mechanism Direct, uniform heating of polar moleculesIndirect heating via conduction and convection
Reaction Time Significantly reduced (minutes)Longer (hours to days)
Yields Often higherVariable, can be lower due to side reactions
Purity Generally higher, fewer byproductsMay require extensive purification
Energy Efficiency More energy-efficientLess energy-efficient
Ultrasound-Promoted Reactions

Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including pyrroles. chesci.comresearchgate.net For example, a zirconium chloride-catalyzed modified Paal-Knorr synthesis of substituted pyrroles has been accomplished under solvent-free conditions using ultrasonic irradiation, resulting in good to excellent yields and short reaction times. nih.gov The Strecker synthesis of α-aminonitriles, which are precursors to amino acids, has also been shown to be significantly accelerated by ultrasound. nih.gov

For the synthesis of this compound, sonication could be applied to the cyanation step, potentially from a suitable precursor, or in the hydrolysis of a nitrile to the corresponding carboxylic acid. The mechanical effects of ultrasound can also be beneficial in heterogeneous reactions by cleaning and activating the surface of solid reagents or catalysts. ijsssr.com

Table 2: Effects of Ultrasound in Heterocyclic Synthesis

ParameterEffect of Ultrasonic Irradiation
Reaction Rate Generally increased due to enhanced mass transfer and localized high temperatures/pressures.
Reaction Conditions Often allows for milder bulk temperatures and pressures.
Yields Frequently improved due to more efficient reactions and reduced side products.
Homogeneous Reactions Acceleration through the formation of radical species and high-energy intermediates.
Heterogeneous Reactions Enhanced by surface cleaning, particle size reduction, and improved mass transport.
Continuous Flow Methodologies

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages in terms of safety, scalability, and process control. stolichem.comsoci.org In a flow reactor, reagents are continuously pumped through a heated and/or pressurized tube or channel, where the reaction takes place. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat and mass transfer, leading to more consistent product quality and higher yields. mt.com

The synthesis of N-substituted pyrroles has been successfully demonstrated in a continuous flow system using a solid acid catalyst. This approach offers high yields (80–92%) and excellent catalyst reusability, highlighting the potential for greener and more scalable industrial production. omicsonline.org Furthermore, the synthesis of polysubstituted pyrroles and pyrrole-3-carboxylic acid derivatives has been achieved in continuous flow, showcasing the versatility of this technology for constructing complex heterocyclic scaffolds. secure-platform.comgoogle.com

Nanocatalyst Applications in Pyrrole Synthesis

Nanocatalysts have garnered significant attention in green chemistry due to their high surface area, unique electronic properties, and often superior catalytic activity compared to their bulk counterparts. jetir.org The use of nanocatalysts can lead to higher reaction rates, milder reaction conditions, and improved selectivity. Moreover, many nanocatalysts, particularly those based on magnetic nanoparticles, can be easily recovered and reused, which is a key principle of sustainable chemistry. longdom.orglongdom.org

Several studies have reported the use of nanocatalysts for the synthesis of pyrrole derivatives. For instance, nickel ferrite (B1171679) nanoparticles have been employed as an efficient and reusable catalyst for the one-pot, four-component synthesis of substituted pyrroles under neat conditions. nih.gov Similarly, copper-impregnated magnetic nanoparticles have been used for the rapid synthesis of polysubstituted pyrroles. nih.gov These methods often proceed with high yields and allow for the straightforward separation of the catalyst using an external magnet.

In the context of synthesizing this compound, nanocatalysts could be employed in various stages. A nanocatalyst could facilitate the initial pyrrole ring formation, for example, through a catalyzed Paal-Knorr reaction. researchgate.net Furthermore, specific nanocatalysts could be designed to catalyze the cyanation of the pyrrole ring or the introduction of the acetic acid side chain, potentially through C-H activation pathways. The high efficiency and reusability of nanocatalysts make them an attractive option for developing a sustainable synthetic route to the target compound. ajgreenchem.com

Table 3: Advantages of Nanocatalysts in Organic Synthesis

FeatureDescription
High Activity Large surface-area-to-volume ratio leads to a higher number of active sites.
Selectivity Can be tailored to favor specific reaction pathways, reducing byproducts.
Mild Conditions Often enable reactions to proceed at lower temperatures and pressures.
Reusability Heterogeneous nature, especially with magnetic cores, allows for easy separation and reuse.
Sustainability Reduces catalyst waste and the need for harsh reagents.
Mechanochemical Protocols

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state or with minimal solvent. rsc.org This solvent-free or nearly solvent-free approach aligns perfectly with the principles of green chemistry by significantly reducing waste and avoiding the use of hazardous solvents. bohrium.com The high-energy collisions between the milling balls and the reactants can break chemical bonds and create highly reactive interfaces, often leading to faster reactions and different product selectivities compared to solution-phase chemistry. sci-hub.se

The synthesis of nitrogen-containing heterocycles, including pyrroles, has been successfully achieved using mechanochemical methods. researchgate.net For example, the van Leusen pyrrole synthesis, which produces 3,4-disubstituted pyrroles, has been adapted to a ball-milling protocol, yielding the products in moderate to excellent yields under solvent-free conditions. researchgate.net

Mechanistic Elucidation of Reaction Pathways for this compound Formation

A plausible synthetic strategy for this compound could involve a multi-step sequence starting from a pre-formed N-methylpyrrole. The introduction of the functional groups at the 2- and 5-positions would likely proceed via electrophilic substitution reactions, given the electron-rich nature of the pyrrole ring.

One potential pathway for the introduction of the acetic acid moiety at the 2-position is through a Vilsmeier-Haack reaction. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comijpcbs.com This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. organic-chemistry.org The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the nucleophilic pyrrole ring, preferentially at the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate would yield 1-methyl-1H-pyrrole-2-carbaldehyde. This aldehyde could then be converted to the acetic acid derivative through various established methods, such as oxidation to the carboxylic acid followed by homologation, or conversion to a nitrile (e.g., via a Strecker-type synthesis) which can then be hydrolyzed. nih.govgoogle.com

The cyanation of the pyrrole ring at the 5-position could be achieved through an electrophilic cyanation reaction. Various cyanating agents can be employed for this purpose. The mechanism would involve the attack of the electron-rich C5 position of the pyrrole ring on the electrophilic cyanide source, leading to the formation of the 5-cyano derivative. The order of these functionalization steps would be crucial to control the regioselectivity of the substitutions.

Alternatively, the pyrrole ring itself could be constructed with the desired substituents or their precursors already in place, for instance, through a multi-component reaction strategy. The mechanism of such a reaction would depend on the specific starting materials and catalysts employed.

Investigation of Key Intermediates and Transition States

Understanding the reaction mechanisms, including the identification of key intermediates and the characterization of transition states, is fundamental to optimizing synthetic routes and developing new transformations. While specific studies on the transition states for the synthesis of this compound are not extensively detailed in the literature, insights can be drawn from mechanistic studies of related pyrrole syntheses.

Quantum chemical calculations have been employed to elucidate the reaction pathways in the formation of pyrrole-containing fused systems. For instance, in the synthesis of pyrroloindolines, a cascade reaction was found to proceed via a 5-endo dig cyclization. nih.gov Computational analysis demonstrated that intramolecular general acid catalysis plays a crucial role by stabilizing the developing charge in the transition state. nih.gov

In other modern synthetic approaches, radical intermediates have been identified as key players. A visible-light photocatalysis strategy for pyrrole synthesis, catalyzed by Cesium lead bromide (CsPbBr3) nanocrystals, proceeds through the formation of an acyl radical. acs.orgacs.org This radical is generated from an acyl bromide and subsequently couples with an enamine to form a radical intermediate. acs.orgacs.org This intermediate then undergoes rearrangement to yield the final pyrrole derivative. acs.orgacs.org Similarly, titanium-catalyzed multicomponent reactions for pyrrole synthesis are proposed to involve a key azatitanacyclobutadiene intermediate, which influences the chemo- and regioselectivity of the transformation. nih.gov

Regioselectivity Control in Pyrrole Derivatization

Achieving the desired substitution pattern on the pyrrole ring is a significant synthetic challenge. For a molecule like this compound, precise control over the introduction of the cyano and acetic acid moieties at the C5 and C2 positions, respectively, is paramount.

One effective strategy for the regioselective preparation of 2,5-disubstituted pyrroles involves a stepwise functionalization approach. This can be achieved through methods such as stepwise iododesilylation followed by coupling reactions. researchgate.net In this approach, the choice of a suitable nitrogen protecting group, such as N,N-dimethylaminosulfonyl, is critical as it can facilitate a double lithiation at the 2 and 5 positions, enabling sequential and controlled introduction of different substituents. researchgate.net

Metal catalysis offers another powerful tool for controlling regioselectivity. The choice of metal catalyst can switch the reaction pathway entirely, leading to different heterocyclic products from the same starting materials. For example, a switchable synthesis using 2H-azirines can yield pyrroles with a silver catalyst or imidazoles with a palladium catalyst. nih.gov In titanium-catalyzed [2+2+1] cycloadditions, high regioselectivity is achieved through the polarization of the alkyne components as they insert into the metallacycle intermediate. nih.gov

The introduction of the cyano group itself can be directed by existing substituents. The use of reagents like chlorosulfonyl isocyanate (CSI) allows for the cyanation of pyrrole rings that already bear electron-withdrawing groups. researchgate.net By selecting an appropriate group at the C2 position, the cyanation can be selectively directed to the C4 or C5 position, providing a route to specifically substituted cyanopyrroles. researchgate.net

Method Key Reagents/Catalysts Control Element Outcome
Stepwise Functionalizationn-BuLi, TMSCl, I2, Pd catalystSequential desilylation-iodination and couplingRegioselective 2,5-disubstitution researchgate.net
Metal-Controlled CycloannulationAg or Pd catalystsChoice of metal catalystSwitchable synthesis of pyrroles or imidazoles nih.gov
Directed CyanationChlorosulfonyl isocyanate (CSI)Existing electron-withdrawing groupsSelective introduction of cyano group researchgate.net
Titanium-Catalyzed CycloadditionTi-imido complexes, alkynesAlkyne polarizationHigh regioselectivity in polysubstituted pyrroles nih.gov

Application of Phase Transfer Catalysis in Synthetic Transformations

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). It is known to accelerate reaction rates and improve yields, making it a valuable methodology in the synthesis of complex heterocycles. researchgate.net

The synthesis of cyanopyrrole acetic acid derivatives has been successfully achieved using PTC conditions. For example, the preparation of [(3-cyano-5-aryl-1H-pyrrol-2-yl)sulfanyl]acetic acids was accomplished by treating 2-(2-oxo-2-arylethyl)malononitrile derivatives with 2-mercaptoacetic acid under PTC conditions at room temperature, achieving high yields of 85–90%. nih.gov The proposed mechanism involves the phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), continuously transporting the reacting anions from the solid or aqueous phase into the organic phase as lipophilic ion pairs, where they can react with the organic substrate. nih.gov

PTC has also been applied to cascade reactions for constructing fused pyrrole systems. The synthesis of pyrroloindolines from isocyanide precursors can be performed at room temperature in the presence of a quaternary ammonium catalyst and a base. nih.gov This methodology highlights the utility of PTC in facilitating complex cyclization cascades under mild conditions. nih.gov The broad applicability of PTC in the synthesis of diverse five-membered heterocycles demonstrates its potential for streamlining the production of this compound and its analogs. researchgate.net

Catalyst System Reactants Product Type Key Advantage
Tetrabutylammonium bromide (TBAB) / K2CO32-(2-oxo-2-arylethyl)malononitrile, 2-mercaptoacetic acid(Cyanopyrrol)sulfanyl acetic acid nih.govHigh yield at room temperature
Quaternary ammonium salt / BaseIsocyanide precursorsPyrroloindolines nih.govFacilitates complex cascade under mild conditions

Synthesis of Related Pyrrole Acetic Acid Derivatives and Fused Systems

The core structure of this compound serves as a template for a wide range of derivatives and more complex fused heterocyclic systems. Methodologies for synthesizing these related structures are often adaptable and provide access to a diverse chemical space.

A general and efficient protocol for synthesizing pyrrole-2-acetic acid derivatives involves a two-step process starting from pyrroles and β-nitroacrylates under fully heterogeneous conditions. scispace.com This method avoids many of the limitations of older techniques, such as harsh reaction conditions or the use of large excesses of reagents. scispace.com Other related derivatives, such as 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids, have been synthesized effectively using phase transfer catalysis. nih.gov The classic Paal-Knorr reaction remains a viable route for creating 2,5-disubstituted pyrroles, which can be further elaborated; for instance, it has been used to synthesize novel N-(2-azetidinonyl) 2,5-disubstituted pyrroles. rsc.org

Furthermore, aminocyanopyrroles are versatile intermediates for the construction of fused ring systems. Cyclocondensation reactions of 2-amino-1H-pyrrole-3-carbonitriles with various active methylene compounds in acetic acid can produce fused systems like 1H-pyrrolo[2,3-b]pyridines. ajol.inforesearchgate.net These aminocyanopyrroles can also be reacted with urea (B33335) or thiourea (B124793) to access 1H-pyrrolo[2,3-d]pyrimidines. ajol.inforesearchgate.net These fused heterocycles are of significant interest in medicinal chemistry, with many derivatives being investigated as kinase inhibitors and anticancer agents. nih.govnih.govnih.gov

Starting Material Key Reagents Product Class Reference
Pyrroles, β-nitroacrylatesHeterogeneous catalystPyrrole-2-acetic acid derivatives scispace.com
2-Amino-1H-pyrrole-3-carbonitrilesActive methylene compounds1H-Pyrrolo[2,3-b]pyridines ajol.inforesearchgate.net
2-Amino-1H-pyrrole-3-carbonitrilesUrea / Thiourea1H-Pyrrolo[2,3-d]pyrimidines ajol.inforesearchgate.net
3-Amino β-lactams, 2,5-hexanedioneBismuth nitrate (B79036) (Paal-Knorr)N-(2-azetidinonyl) 2,5-disubstituted pyrroles rsc.org

Chemical Reactivity and Transformation Studies of 5 Cyano 1 Methyl 1h Pyrrole 2 Acetic Acid

Reactivity of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, which typically makes it highly reactive towards electrophiles. However, the substituents on the ring of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid significantly modulate this inherent reactivity. The N-methyl and 2-acetic acid groups are generally considered to be electron-donating and activating, while the 5-cyano group is strongly electron-withdrawing and deactivating.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a hallmark reaction of pyrroles, with a strong preference for substitution at the C2 and C5 positions due to the superior stabilization of the intermediate carbocation. In the case of this compound, these positions are already occupied. Consequently, electrophilic attack would be directed to the C3 and C4 positions.

The regiochemical outcome of such a substitution is determined by the combined electronic effects of the existing substituents. The 1-methyl and 2-acetic acid groups would activate the C3 position, while the 5-cyano group would deactivate both the C3 and C4 positions, with a more pronounced effect at C4. Therefore, it is anticipated that electrophilic substitution, if it occurs, would preferentially take place at the C3 position. However, the strong deactivating effect of the cyano group may necessitate harsh reaction conditions for electrophilic substitution to proceed.

Nucleophilic Additions and Substitutions

Nucleophilic aromatic substitution is generally challenging for the electron-rich pyrrole ring. However, the presence of a potent electron-withdrawing group, such as the cyano group at the C5 position of this compound, can render the pyrrole nucleus susceptible to nucleophilic attack. This is because the cyano group can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction.

Nucleophilic substitution would likely occur at the positions activated by the cyano group, which are the C3 and C4 positions. Theoretical studies and experimental work on related electron-deficient pyrroles suggest that nucleophilic attack is a plausible transformation for this compound, potentially leading to the introduction of a variety of nucleophiles onto the pyrrole ring.

Transformations Involving the Cyano Moiety

The cyano group is a versatile functional group that can undergo a wide array of chemical transformations, providing a gateway to a diverse range of other functionalities.

Oxidation and Reduction Pathways

The cyano group of this compound can be reduced to an aminomethyl group (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation would yield 5-(aminomethyl)-1-methyl-1H-pyrrole-2-acetic acid, a compound with a primary amine functionality that can be further elaborated.

Conversely, while direct oxidation of a cyano group is not a common transformation, its hydrolysis can be considered a formal oxidation of the carbon atom. Acidic or basic hydrolysis of the cyano group would lead to the formation of a carboxylic acid, yielding 1-methyl-1H-pyrrole-2,5-dicarboxylic acid, or an amide (5-carbamoyl-1-methyl-1H-pyrrole-2-acetic acid) under partial hydrolysis conditions.

Utility in Complex Heterocycle Construction

The cyano group is a valuable precursor for the synthesis of other heterocyclic rings. For instance, the cyano group in this compound could react with azides to form a tetrazole ring, or with hydrazines to construct pyrazole (B372694) or other nitrogen-containing heterocycles. These types of cyclization reactions are well-documented for a variety of nitriles and are a powerful tool in medicinal chemistry for the generation of complex, biologically active molecules. The adjacent acetic acid side chain could also potentially participate in these cyclization reactions, leading to the formation of fused bicyclic systems.

Reactions of the Acetic Acid Side Chain

The acetic acid side chain at the C2 position of the pyrrole ring exhibits the typical reactivity of a carboxylic acid. This allows for a range of modifications to this part of the molecule without altering the core pyrrole structure.

Standard esterification procedures, such as reaction with an alcohol in the presence of an acid catalyst, would convert the carboxylic acid to its corresponding ester. This is a common strategy to modify the pharmacokinetic properties of a drug molecule or to protect the carboxylic acid during other chemical transformations.

Furthermore, the carboxylic acid can be converted into an amide by reaction with an amine, typically in the presence of a coupling agent. This reaction is fundamental in peptide synthesis and allows for the introduction of a wide variety of substituents at this position. The general reactivity of the acetic acid side chain is summarized in the table below.

Reaction TypeReagentsProduct
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling AgentAmide
ReductionReducing Agent (e.g., LiAlH₄)Alcohol
Conversion to Acid ChlorideThionyl Chloride (SOCl₂)Acid Chloride

Esterification and Amide Formation

The carboxylic acid group is a primary site for chemical modification through esterification and amide bond formation. These reactions are fundamental in medicinal chemistry for altering a molecule's physicochemical properties, such as solubility and cell permeability.

Esterification:

The conversion of the carboxylic acid to an ester can be accomplished through several standard synthetic protocols. Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be activated, for instance, by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an alcohol to yield the desired ester. While specific studies on the esterification of this compound are not prevalent, the synthesis of methyl esters of structurally similar pyrrole derivatives, such as methyl 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate, has been reported with high yields, suggesting the feasibility of this transformation. nih.gov

Table 1: Representative Esterification of a Structurally Related Pyrrole Acetic Acid

Reactant Reagents Product Yield (%)
2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid Methanol, Acid Catalyst Methyl 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate 85

Amide Formation:

The formation of amides from this compound is typically achieved using coupling agents that activate the carboxylic acid. Common reagents for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). These activated species then react with a primary or secondary amine to form the corresponding amide. It is noteworthy that under certain reaction conditions, the cyano group on the pyrrole ring can also be converted to an amide, a transformation that has been observed in other pyrrole-containing molecules. frontiersin.org

Derivatization Strategies

The molecular structure of this compound provides multiple handles for derivatization, allowing for the systematic modification of its biological and chemical properties.

Carboxylic Acid Modifications: Beyond ester and amide formation, the carboxylic acid can be reduced to an alcohol or converted to other functional groups, providing a gateway to a diverse range of derivatives.

Cyano Group Transformations: The cyano group is a versatile precursor for other functionalities. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in the formation of various heterocyclic systems. The transformation of a cyano group into an amide has been documented in the synthesis of other pyrrole derivatives. frontiersin.org

Pyrrole Ring Functionalization: The pyrrole ring, while generally reactive towards electrophiles, is deactivated in this molecule due to the presence of the electron-withdrawing cyano and acetic acid groups. numberanalytics.com This deactivation makes electrophilic substitution more challenging but not impossible under forcing conditions.

Table 2: Potential Derivatization Pathways

Functional Group Reagents and Conditions Resulting Functional Group
Carboxylic Acid Alcohol, Acid Catalyst Ester
Carboxylic Acid Amine, Coupling Agent Amide
Cyano Group Aqueous Acid or Base Carboxylic Acid or Amide

Cycloaddition Reactions and Fused Ring Systems Involving Pyrrole Acetates

Pyrrole and its derivatives are known to participate in cycloaddition reactions, which are powerful methods for constructing complex, polycyclic molecules. numberanalytics.comresearchgate.net These reactions can lead to the formation of fused ring systems, which are common motifs in natural products and pharmaceuticals.

Pyrroles can act as dienes in [4+2] cycloaddition reactions, although their aromatic character can make them less reactive than non-aromatic dienes. They also participate in [3+2] cycloadditions. For instance, the reaction with tosylmethyl isocyanides (TosMIC) is a well-established method for synthesizing substituted pyrroles. researchgate.net Furthermore, pyrrole-2-methides, which are reactive intermediates that could potentially be generated from derivatives of this compound, have been shown to undergo [6+2] cycloadditions to form dihydropyrrolizine frameworks. acs.org

Theoretical and Computational Investigations of 5 Cyano 1 Methyl 1h Pyrrole 2 Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems by solving the Schrödinger equation or its approximations.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 5-cyano-1-methyl-1H-pyrrole-2-acetic acid, DFT calculations would typically be employed to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Investigate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Predict Spectroscopic Properties: DFT can be used to calculate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on this molecule, based on typical values for similar compounds.

PropertyPredicted Value (Example)
Optimized Energy-X Hartrees
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment4.2 Debye
Key Vibrational Frequencies~2230 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (C=O stretch)

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, especially for electronic properties.

For this compound, ab initio methods would be valuable for:

High-Accuracy Energy Calculations: Obtaining very precise values for the total energy of the molecule.

Detailed Electronic Structure Information: Providing a more rigorous description of electron correlation, which is important for understanding certain chemical phenomena.

Benchmarking DFT Results: The results from ab initio calculations can be used to assess the accuracy of less computationally expensive DFT methods.

Conformational Analysis and Energetic Profiles

Molecules with rotatable single bonds, like the acetic acid side chain in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This would involve:

Systematic Conformational Search: Rotating the key dihedral angles in the molecule (e.g., around the C-C bond of the acetic acid group) and calculating the energy at each step.

Generating a Potential Energy Surface: Plotting the energy as a function of the dihedral angle(s) to visualize the energetic landscape.

Identifying Minima and Transition States: The low-energy points on the potential energy surface correspond to stable conformers, while the high-energy points represent the transition states for conformational changes.

The energetic profile would reveal the relative populations of different conformers at a given temperature and the ease with which the molecule can change its shape.

Below is an example of a data table that could be generated from a conformational analysis study.

ConformerDihedral Angle (°C-C-C=O)Relative Energy (kcal/mol)
A02.5
B1200.0
C1801.8

Note: The values in this table are for illustrative purposes.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into how reactants are converted into products.

For reactions involving the pyrrole (B145914) ring or its substituents, computational methods can predict the preferred outcome when multiple products are possible. For instance, in an electrophilic substitution reaction on the pyrrole ring, calculations could determine whether the substituent will add to the C3 or C4 position. This is achieved by calculating the activation energies for the different possible reaction pathways; the pathway with the lower activation energy is predicted to be the major one.

By mapping the entire reaction pathway from reactants to products, computational methods can determine the structures of transition states and the corresponding activation energies (energy barriers). This information is invaluable for:

Understanding Reaction Rates: A higher energy barrier corresponds to a slower reaction.

Optimizing Reaction Conditions: By understanding the mechanism, it may be possible to design catalysts or choose solvents that lower the energy barrier and improve the reaction efficiency.

Predicting the Feasibility of a Reaction: If the calculated energy barrier is prohibitively high, the reaction is unlikely to proceed under normal conditions.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient data to construct a detailed article on the theoretical and computational investigations of this compound that aligns with the specific outline provided.

Research focusing on the molecular modeling, ligand-target recognition, and non-covalent interaction analysis for this particular compound does not appear to be published in accessible journals or databases. While computational studies on other pyrrole derivatives exist, the strict requirement to focus solely on this compound and adhere to the detailed subsections of the provided outline cannot be met without specific research findings for this molecule.

Therefore, the generation of a thorough, informative, and scientifically accurate article as requested is not possible at this time. Should relevant research be published in the future, such an article could be composed.

Despite a comprehensive search for scientific literature and spectroscopic data, specific experimental details for the advanced characterization of this compound are not available in published resources. While information exists for structurally related compounds, the precise data required to fulfill the detailed outline for this specific molecule—including ¹H and ¹³C NMR chemical shifts, 2D NMR connectivity, mass spectrometry fragmentation, and both infrared and Raman vibrational modes—could not be located.

Scientific research and publication are ongoing processes, and the detailed spectroscopic analysis for every synthesized compound may not always be publicly accessible. Characterization data is often generated during the course of proprietary research or may be part of studies that have not yet been published.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate article as requested under the specified outline due to the absence of the necessary source data in the public domain.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Cyano 1 Methyl 1h Pyrrole 2 Acetic Acid

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. numberanalytics.comnih.govwikipedia.org The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice. numberanalytics.com By analyzing the angles and intensities of the diffracted X-rays, a detailed electron density map of the molecule can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

A comprehensive search of scientific literature indicates that a single-crystal X-ray diffraction study for 5-cyano-1-methyl-1H-pyrrole-2-acetic acid has not been publicly reported. The successful application of this technique would first require the growth of a high-quality single crystal of the compound, a process that can be challenging and is often the rate-limiting step in a crystallographic analysis. wikipedia.orgnih.gov

If a suitable crystal were obtained and analyzed, the resulting data would provide an unambiguous determination of the molecule's solid-state conformation. This would include:

Precise Molecular Geometry: The exact bond lengths and angles between all atoms in the molecule, confirming the connectivity and planarity of the pyrrole (B145914) ring and the geometry of the cyano and acetic acid substituents.

Conformational Details: The torsion angles defining the orientation of the acetic acid side chain relative to the pyrrole ring.

Intermolecular Interactions: Crucial information on how the molecules pack together in the crystal lattice. This would reveal any hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules), π-stacking interactions between pyrrole rings, or other non-covalent forces that stabilize the crystal structure.

This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Interactive Table: Hypothetical Crystallographic Data for this compound

The following table outlines the parameters that would be determined from an X-ray crystallography experiment. As no experimental data is currently available, the fields are marked accordingly.

ParameterValue
Chemical FormulaC₈H₈N₂O₂
Formula Weight164.16 g/mol
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules per cell)Data not available
Calculated Density (g/cm³)Data not available

Spectroscopic Studies of Excited States and Photophysical Phenomena

The study of a molecule's excited states provides critical insight into its interaction with light, a field encompassing photophysical phenomena such as absorption and fluorescence. nih.gov These properties are dictated by the molecule's electronic structure and are investigated using techniques like ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy. fiveable.meyoutube.com

Currently, specific experimental data on the excited-state properties and photophysical phenomena of this compound are not found in the surveyed literature. However, the principles of these spectroscopic techniques allow for a projection of the type of information that could be obtained.

UV-Visible Absorption Spectroscopy: This technique measures the wavelengths of light that a molecule absorbs as it transitions from its electronic ground state to an excited state. researchgate.net For this compound, the conjugated π-electron system of the pyrrole ring, influenced by the electron-withdrawing cyano group, would be expected to give rise to characteristic absorption bands in the UV region. The wavelength of maximum absorption (λmax) would provide key information about the energy gap between the ground and first singlet excited state.

Fluorescence Spectroscopy: After a molecule absorbs light and reaches an excited state, it can relax by emitting a photon, a process known as fluorescence. biocompare.com Fluorescence spectroscopy measures the intensity and wavelength of this emitted light. Key parameters that would be determined include:

Emission Wavelength (λem): The wavelength at which the molecule emits light most intensely.

Stokes Shift: The difference in energy (or wavelength) between the absorption maximum (λmax) and the emission maximum (λem). youtube.com This shift provides information about the structural and electronic relaxation of the molecule in the excited state.

Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. youtube.com It provides a measure of how the excited state deactivates through radiative (fluorescence) versus non-radiative pathways.

These photophysical properties are often sensitive to the local environment, and studying them in various solvents could reveal information about the molecule's polarity and its interactions with solvent molecules.

Interactive Table: Hypothetical Photophysical Data for this compound

This table illustrates the key photophysical parameters that would be measured to characterize the compound's excited-state behavior. As no experimental data is currently available, the fields are marked accordingly.

ParameterSolventValue (nm or unitless)
Absorption λmaxData not availableData not available
Emission λemData not availableData not available
Stokes ShiftData not availableData not available
Quantum Yield (ΦF)Data not availableData not available

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Complex Organic Molecule Synthesis

The inherent reactivity of the functional groups in 5-cyano-1-methyl-1H-pyrrole-2-acetic acid makes it a valuable starting material for the synthesis of a variety of complex organic molecules. The pyrrole (B145914) ring itself is a key structural motif in numerous biologically active compounds, and the attached cyano and acetic acid moieties offer pathways for further chemical transformations. rsc.orgontosight.ai

Fused pyrrole systems, such as pyrrolopyrimidines, are of significant interest due to their diverse biological activities, including their use as tyrosine kinase inhibitors for cancer therapy. nih.gov The synthesis of these fused systems often involves the cyclization of appropriately substituted pyrrole precursors. For instance, 2-amino-3-cyanopyrroles are well-established intermediates in the synthesis of pyrrolo[2,3-d]pyrimidines. acs.orgresearchgate.netgoogle.comscielo.org.mx

While direct synthesis from this compound is not extensively documented, a plausible synthetic route can be envisioned. This would involve the conversion of the acetic acid group into an amino group, which could then participate in a cyclization reaction with the adjacent cyano group to form the fused pyrimidine (B1678525) ring. This strategic approach highlights the potential of this compound as a key building block in the construction of medicinally relevant fused heterocyclic systems.

A general scheme for the synthesis of pyrrolo[2,3-d]pyrimidines from 2-aminopyrrole-3-carbonitriles is presented below:

PrecursorReagents and ConditionsProduct
2-Amino-3-cyanopyrrole derivativeFormamide or Formic AcidPyrrolo[2,3-d]pyrimidine derivative

This table illustrates a common synthetic pathway for the formation of fused pyrrole systems, suggesting a potential application for derivatives of this compound.

The pyrrole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. rsc.orgnih.gov The presence of both a cyano and an acetic acid group on the 1-methyl-1H-pyrrole core of the title compound provides two distinct points for chemical modification, allowing for the creation of a diverse library of novel heterocyclic architectures. nih.gov

The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, while the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions. frontiersin.orgresearchgate.netnih.gov This versatility makes this compound an attractive starting material for the design and synthesis of new therapeutic agents. ontosight.aimdpi.comnih.gov For example, pyrrole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aimdpi.com

Development of Functional Materials and Probes

The electronic and structural features of the pyrrole ring, combined with the coordinating and reactive nature of the cyano and carboxylic acid groups, make this compound a promising candidate for the development of a range of functional materials and molecular probes.

Pyrrole-containing ligands have been extensively used in coordination chemistry and catalysis. researchgate.netdigitellinc.com The nitrogen atom of the pyrrole ring, as well as the oxygen atoms of the carboxylate group and the nitrogen atom of the cyano group in this compound, can act as coordination sites for metal ions. This allows for the formation of stable metal complexes with potential catalytic activity. nih.govnih.govdrugbank.com

For example, pyrrole-based pincer ligands have been shown to stabilize various oxidation states of iron, leading to complexes with catalytic activity in hydrofunctionalization reactions. acs.orgacs.org Similarly, copper complexes with pyrrole-2-carboxylic acid as a ligand have been used to catalyze the arylation of anilines. nih.gov The bifunctional nature of this compound could be exploited to create novel ligand scaffolds for a variety of catalytic transformations, including oxidation reactions. nih.gov

Pyrrole-based compounds are key components in a variety of optoelectronic materials, including photosensitizers for dye-sensitized solar cells (DSSCs). acs.org These dyes typically consist of a donor, a π-conjugated spacer, and an acceptor/anchoring group. The pyrrole ring can function as part of the conjugated spacer, and the carboxylic acid group can serve as an effective anchor to the surface of semiconductor materials like TiO2. acs.org

Furthermore, the cyano group is a strong electron-withdrawing group, which can be used to tune the electronic properties of the molecule and enhance its performance as a photosensitizer. nih.gov While the direct use of this compound in this context is not widely reported, its structural features are highly relevant to the design of new and efficient photosensitizers.

The carboxylate and cyano functionalities also suggest that this molecule could be a suitable linker for the construction of metal-organic frameworks (MOFs). Lanthanide-based MOFs, in particular, are known for their interesting luminescence properties, which are dependent on the nature of the organic linkers. nih.govresearchgate.netacs.orgrsc.org The use of a pyrrole-dicarboxylate linker derived from the title compound could lead to the formation of novel MOFs with tailored photophysical properties. nih.govresearchgate.netrsc.org

The pyrrole ring is a fundamental component of several classes of dyes and pigments. Diketopyrrolopyrrole (DPP) pigments, for instance, are known for their brilliant colors, high stability, and excellent photophysical properties. nih.govbeilstein-journals.orgfrontiersin.orgnih.govresearchgate.net The synthesis of DPPs typically involves the reaction of a nitrile with a succinate (B1194679) derivative. frontiersin.org It is conceivable that a derivative of this compound could serve as a precursor in the synthesis of novel DPP-based materials with unique coloristic and electronic properties.

Another important class of dyes is the cyanine (B1664457) dyes, which are characterized by a polymethine chain connecting two heterocyclic nuclei. google.comrsc.org Pyrrole derivatives can be used to construct the heterocyclic components of cyanine dyes. nih.gov The functional groups present in this compound could be chemically modified to create suitable intermediates for the synthesis of novel cyanine dyes with applications in areas such as biological imaging and photodynamic therapy. researchgate.net

Future Research Trajectories and Unresolved Challenges for 5 Cyano 1 Methyl 1h Pyrrole 2 Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

A significant hurdle in the comprehensive study of 5-cyano-1-methyl-1H-pyrrole-2-acetic acid is the lack of diverse and sustainable synthetic routes. Future research should prioritize the development of efficient, environmentally benign, and economically viable methods for its preparation. Drawing inspiration from the synthesis of related pyrrole (B145914) derivatives, several avenues warrant exploration. For instance, methodologies developed for other substituted pyrroles could be adapted. One potential strategy could involve the modification of existing synthetic routes for polysubstituted N-arylpyrroles, which have been synthesized through one-pot reactions of benzimidazolium salts with substituted alkynes. mdpi.com Another approach could be the development of continuous-flow processes, which have been successfully applied to the synthesis of other heterocyclic acetic acids, offering improved safety, efficiency, and scalability. rsc.org

The exploration of greener reaction conditions, such as the use of water as a solvent, biodegradable catalysts, and microwave-assisted organic synthesis, could lead to more sustainable production methods. Furthermore, the development of a modular synthetic approach would be highly beneficial, allowing for the facile introduction of various substituents on the pyrrole ring. This would not only facilitate the synthesis of the target molecule but also open the door to the creation of a library of related compounds for structure-activity relationship studies.

In-depth Exploration of Reactivity under Diverse Conditions

A thorough understanding of the chemical reactivity of this compound is fundamental to its potential applications. The interplay between the cyano, carboxylic acid, and the pyrrole ring itself is expected to give rise to a rich and complex chemical behavior. Future studies should systematically investigate its reactivity under a variety of conditions, including electrophilic and nucleophilic substitution, oxidation, reduction, and cycloaddition reactions.

The cyano group can potentially be hydrolyzed, reduced, or converted to other functional groups, providing a handle for further molecular elaboration. The carboxylic acid moiety can be transformed into esters, amides, and other derivatives, which could modulate the compound's biological activity and physicochemical properties. The reactivity of the pyrrole ring itself, influenced by the electron-withdrawing cyano group and the N-methyl substituent, should be explored to understand its propensity for electrophilic aromatic substitution and other transformations. For example, studies on the reactivity of N-substituted pyrrole rings in visible-light-mediated aromatic coupling reactions could provide insights into potential C-H functionalization strategies. acs.org

Advanced Computational Approaches for Predictive Modeling

In silico methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules. For this compound, advanced computational approaches can provide valuable insights into its structure, electronics, and potential interactions with biological targets.

Future computational studies should focus on:

Quantum Chemical Calculations: To determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This information can aid in the interpretation of experimental data and provide a deeper understanding of its reactivity.

Molecular Docking Simulations: To predict the binding modes and affinities of the compound and its derivatives with various biological targets. researchgate.netresearchgate.net Insights from molecular docking of other 2-cyanopyrrole derivatives with enzymes like tyrosinase could serve as a starting point. frontiersin.org

Molecular Dynamics Simulations: To study the conformational dynamics and stability of the molecule and its complexes with biomolecules, providing a more dynamic picture of molecular interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling: To develop predictive models for the biological activity of a series of derivatives, guiding the design of new compounds with enhanced properties.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the discovery and development of new applications for this compound.

Design and Synthesis of Derivatives with Tailored Molecular Interactions

The structural framework of this compound provides a versatile scaffold for the design and synthesis of new derivatives with specific, tailored molecular interactions. By systematically modifying the functional groups and the core pyrrole structure, it is possible to fine-tune the compound's properties for a range of applications.

Future research in this area should concentrate on:

Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to a variety of esters, amides, and other bioisosteres can modulate the compound's lipophilicity, solubility, and ability to form hydrogen bonds. This is a common strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.

Transformation of the Cyano Group: The cyano group can be converted to other functionalities such as amines, amides, or tetrazoles, which can participate in different types of molecular interactions.

Substitution on the Pyrrole Ring: The introduction of additional substituents at the C3 and C4 positions of the pyrrole ring could lead to derivatives with altered steric and electronic properties, potentially enhancing their biological activity or material properties. The synthesis of various biologically active pyrrole derivatives with different substitutions has been reported and could serve as a guide. nih.gov

The design of these derivatives should be guided by the computational modeling studies described in the previous section to maximize the chances of achieving the desired molecular interactions.

Integration into Emerging Fields of Chemical Research

The unique structural features of this compound make it a promising candidate for integration into various emerging fields of chemical research. Its potential applications could extend beyond the traditional domains of medicinal chemistry and agrochemicals.

Potential emerging areas for investigation include:

Materials Science: The pyrrole core is a well-known building block for conducting polymers and organic electronic materials. The cyano and carboxylic acid groups could be exploited to modulate the electronic properties and facilitate self-assembly of novel materials.

Chemical Biology: As a synthetically tractable small molecule, it could be used as a molecular probe to study biological processes. Its derivatives could be functionalized with fluorescent tags or affinity labels to enable their use in cellular imaging and target identification studies.

Supramolecular Chemistry: The ability of the carboxylic acid and cyano groups to participate in hydrogen bonding and other non-covalent interactions makes this compound an interesting building block for the construction of supramolecular assemblies with defined architectures and functions.

The exploration of these and other emerging research areas will require interdisciplinary collaborations and a willingness to venture into new scientific territories. The unresolved challenges associated with this compound represent exciting opportunities for discovery and innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.